REACTION_SMILES
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[ClH:1].[N:13]([O-:14])=[O:15].[NH2:2][c:3]1[cH:4][cH:5][c:6]([S:9]([NH2:10])(=[O:11])=[O:12])[cH:7][cH:8]1.[Na+:16].[O:17]=[S:18]=[O:19].[OH2:20]>>[Cl:1][S:18]([c:3]1[cH:4][cH:5][c:6]([S:9]([NH2:10])(=[O:11])=[O:12])[cH:7][cH:8]1)(=[O:17])=[O:19]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=N[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(S(N)(=O)=O)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O=S=O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
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Smiles
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NS(=O)(=O)c1ccc(S(=O)(=O)Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |